molecular formula C15H11NO6 B1635343 Methyl 2-(4-formyl-2-nitrophenoxy)benzoate CAS No. 886360-60-7

Methyl 2-(4-formyl-2-nitrophenoxy)benzoate

Cat. No.: B1635343
CAS No.: 886360-60-7
M. Wt: 301.25 g/mol
InChI Key: HZHQYQOTHWXLDR-UHFFFAOYSA-N
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Description

Methyl 2-(4-formyl-2-nitrophenoxy)benzoate is an organic compound with the molecular formula C15H11NO6 and a molecular weight of 301.26 g/mol . This compound is known for its unique structure, which includes a formyl group, a nitro group, and a benzoate ester. It is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-formyl-2-nitrophenoxy)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid . The final product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formyl-2-nitrophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-formyl-2-nitrophenoxy)benzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-(4-formyl-2-nitrophenoxy)benzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-formyl-2-nitrophenoxy)benzoate is unique due to the presence of both formyl and nitro groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

methyl 2-(4-formyl-2-nitrophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-15(18)11-4-2-3-5-13(11)22-14-7-6-10(9-17)8-12(14)16(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHQYQOTHWXLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267026
Record name Methyl 2-(4-formyl-2-nitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-60-7
Record name Methyl 2-(4-formyl-2-nitrophenoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-formyl-2-nitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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